molecular formula C21H26O2 B14229767 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol CAS No. 500615-81-6

4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol

Cat. No.: B14229767
CAS No.: 500615-81-6
M. Wt: 310.4 g/mol
InChI Key: IGOCSAIZDKFAAL-UHFFFAOYSA-N
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Description

4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is an organic compound with the molecular formula C21H26O2 It is characterized by the presence of a hydroxyphenyl group attached to a cyclohexyl ring, which is further connected to a propylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexyl ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]phenol: Similar in structure but lacks the propyl group.

    4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]methyl}phenol: Contains a methyl group instead of a propyl group.

    4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]ethyl}phenol: Contains an ethyl group instead of a propyl group.

Uniqueness

4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group provides additional hydrophobic interactions, potentially enhancing the compound’s binding affinity and selectivity for specific targets.

Properties

CAS No.

500615-81-6

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexyl]phenol

InChI

InChI=1S/C21H26O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h7-15,17,21-23H,2-6H2,1H3

InChI Key

IGOCSAIZDKFAAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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